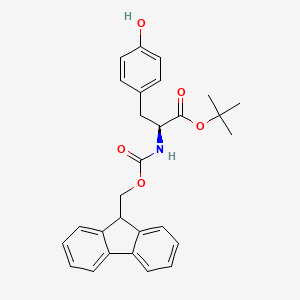

Fmoc-Tyr-OtBu

Übersicht

Beschreibung

Fmoc-Tyr-OtBu: N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-tyrosine , is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis, a method widely employed in the field of biochemistry for the production of peptides and proteins. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyl (tBu) protecting group at the hydroxyl side chain of tyrosine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr-OtBu typically involves the following steps:

Starting Material: The process begins with L-tyrosine methyl ester hydrochloride.

Reaction with Fmoc-OSu: L-tyrosine methyl ester hydrochloride is reacted with Fmoc-OSu (fluorenylmethoxycarbonyl succinimide) in the presence of a base such as sodium bicarbonate in an aqueous medium. This reaction introduces the Fmoc protecting group to the amino terminus of tyrosine.

Introduction of tBu Group: The hydroxyl group of tyrosine is then protected by reacting with tert-butyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Fmoc Deprotection Reaction

The Fmoc group is removed via β-elimination using piperidine, a critical step in iterative peptide elongation.

Key Findings:

-

Reagent : 20% piperidine in DMF induces rapid deprotection (<5 minutes) at room temperature .

-

Mechanism : Piperidine promotes β-elimination, releasing dibenzofulvene (DBF) and forming a piperidine-DBF adduct, detectable via refractive index (RI) monitoring .

-

Kinetics : Higher piperidine concentrations (20% vs. 5%) accelerate reaction completion but increase RI variability due to residual piperidine .

Table 1: Fmoc Deprotection Under Varying Piperidine Concentrations

| Piperidine (%) | Time to Completion (min) | RI Increase (Δn) | By-Product Formation |

|---|---|---|---|

| 20 | 2–3 | 0.015 | DBF-piperidine |

| 10 | 5–7 | 0.010 | Trace adducts |

| 5 | 10–12 | 0.005 | Minimal |

Peptide Coupling Reactions

Fmoc-Tyr-OtBu participates in carbodiimide-mediated couplings for peptide bond formation.

Key Findings:

-

Activators : DIC/OxymaPure (1.5:1.5:1.5 molar ratio) achieves >99% coupling efficiency in 30 minutes .

-

Monitoring : Refractometry tracks RI decreases as the amino acid transfers from solution to resin .

-

Side Reactions : Acylation of the Tyr phenolic -OH is negligible due to tBu protection, eliminating undesired side products .

Table 2: Coupling Efficiency With Different Activators

| Activator System | Reaction Time (min) | Yield (%) | Ninhydrin Test Result |

|---|---|---|---|

| DIC/OxymaPure | 30 | >99 | Negative |

| HBTU/DIEA | 45 | 95 | Weakly positive |

Iodination of the Aromatic Ring

Electrophilic iodination modifies the tyrosine side chain for applications in radiolabeling or bioconjugation.

Key Findings:

-

Conditions : Iodine (1.2 eq) and Ag₂SO₄ (1.2 eq) in methanol yield 63% mono-iodinated product at the 3-position .

-

Challenges : Competing tBu deprotection occurs under acidic conditions, requiring optimization to suppress by-products .

Table 3: Iodination Reaction Outcomes

| Conditions | Product | Yield (%) | By-Product (tBu Deprotection) |

|---|---|---|---|

| I₂/Ag₂SO₄/MeOH, 24 h | 3-Iodo-Fmoc-Tyr-OtBu | 63 | 23% |

| NIS/TFA/CH₂Cl₂, 1 h | 3,5-Diiodo-Fmoc-Tyr-OH | 41 | 100% |

Suzuki-Miyaura Cross-Coupling

The iodinated derivative enables palladium-catalyzed biaryl bond formation.

Key Findings:

-

Catalyst : Pd(PPh₃)₄ with phenylboronic acid (1.5 eq) in dioxane/H₂O (3:1) yields 40% bi-aryl product .

-

Limitation : Steric hindrance from the tBu group reduces coupling efficiency compared to unprotected tyrosine .

tBu Deprotection

The tert-butyl group is cleaved under acidic conditions to regenerate the phenolic -OH.

Key Findings:

-

Reagent : 95% TFA with scavengers (TIPS/H₂O) achieves full deprotection in 1–2 hours at room temperature .

-

Selectivity : Fmoc remains intact under these conditions, enabling sequential deprotection strategies .

Table 4: Acidic Deprotection Efficiency

| Acid System | Time (h) | Temperature (°C) | Deprotection Yield (%) |

|---|---|---|---|

| 95% TFA/TIPS/H₂O (95:2.5:2.5) | 1.5 | 25 | >99 |

| 50% TFA/DCM | 4 | 0 | 85 |

Self-Assembly Behavior

This compound exhibits concentration-dependent supramolecular aggregation, relevant to biomaterials.

Key Findings:

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

- Solid-Phase Peptide Synthesis : Fmoc-Tyr-OtBu serves as a key building block in SPPS, facilitating the efficient assembly of complex peptide sequences while minimizing side reactions .

- High-Yield Production : The use of this compound leads to high purity and yield of peptides, which is essential for biological assays and research outcomes .

Drug Development

- Peptide-Based Therapeutics : this compound plays a vital role in developing peptide-based drugs, enhancing their bioavailability and stability. Its incorporation into drug design can lead to novel therapeutic agents with improved efficacy .

- Targeted Drug Delivery : The compound is also used in creating conjugates that enable targeted delivery of drugs to specific tissues or cells, improving therapeutic outcomes .

Bioconjugation

- Linking Biomolecules : this compound is employed in bioconjugation processes where peptides are linked to other molecules (e.g., drugs or imaging agents). This enhances the functionality of therapeutic agents, making them more effective in clinical applications .

- Development of Diagnostic Agents : Its utility extends to developing diagnostic agents that can selectively bind to disease markers .

Research in Neuroscience

- Neurotransmitter Studies : this compound is used in studies investigating the role of tyrosine derivatives in neurotransmitter functions, contributing to our understanding of brain chemistry and potential treatments for neurological disorders .

Protein Engineering

- Modification of Proteins : The compound facilitates modifications in proteins to study structure-function relationships, leading to insights that can drive the development of novel enzymes or therapeutic proteins .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

- A study focused on synthesizing novel isoquinoline dipeptides using this compound demonstrated significant antimicrobial activity against Escherichia coli, showcasing its potential in drug development against bacterial infections .

- Another research project involving the synthesis of peptide conjugates highlighted how modifications using this compound influenced binding affinities to biological targets, impacting their biological activity significantly.

Wirkmechanismus

Mechanism: The primary function of Fmoc-Tyr-OtBu is to protect the amino and hydroxyl groups of tyrosine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino terminus, while the tBu group protects the hydroxyl side chain. These protecting groups are selectively removed under specific conditions to allow for controlled peptide bond formation .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Fmoc-Tyr-OH: Lacks the tBu protecting group, making it less suitable for certain synthetic applications.

Fmoc-Thr-OtBu: Similar structure but with threonine instead of tyrosine, used for different peptide sequences.

Uniqueness:

Biologische Aktivität

Fmoc-Tyr-OtBu, a derivative of tyrosine, is extensively utilized in peptide synthesis and drug development due to its unique properties. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound (Fluorenylmethyloxycarbonyl tyrosine with a tert-butyl protecting group) is a protected form of the amino acid tyrosine. The Fmoc group serves as a temporary protecting group during peptide synthesis, while the OtBu group protects the carboxylic acid functionality. This compound is known for its high purity (≥ 99.0% HPLC) and compatibility with solid-phase peptide synthesis (SPPS) methodologies .

1. Peptide Synthesis

This compound is primarily used in SPPS to incorporate tyrosine residues into peptides. It allows for the formation of complex peptide sequences and is essential in synthesizing biologically active peptides .

2. Drug Development

The compound plays a significant role in developing peptide-based drugs, enhancing their stability and efficacy. Its structure allows for modifications that can lead to improved pharmacological properties .

3. Bioconjugation

This compound can be employed in bioconjugation techniques, facilitating the attachment of peptides to biomolecules for targeted drug delivery systems. This application is crucial in developing therapies that require precise targeting of specific cells or tissues .

4. Neuroscience Research

Research involving neuropeptides has utilized this compound to understand neurotransmitter functions better. Its incorporation into neuropeptides aids in studying their roles in various neurological processes .

Case Study: Iodination of this compound

A study demonstrated the successful iodination of Fmoc-Tyr(tBu)-OH, leading to novel bi-aryl tyrosine derivatives through Suzuki-Miyaura cross-coupling reactions. This process highlighted the compound's versatility as a building block for synthesizing more complex structures .

Table 1: Summary of Biological Activities

| Application | Description |

|---|---|

| Peptide Synthesis | Key component in SPPS for creating complex peptides |

| Drug Development | Enhances stability and efficacy of peptide-based drugs |

| Bioconjugation | Facilitates attachment to biomolecules for targeted delivery |

| Neuroscience Research | Aids in understanding neurotransmitter functions through neuropeptide studies |

Metabolic Stability and Efficacy

Research indicates that modifications to this compound can improve metabolic stability, making it an attractive candidate for drug development. For instance, bifunctional compounds derived from tyrosine have shown promising results as opioid agonists with good metabolic profiles .

Eigenschaften

IUPAC Name |

tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5/c1-28(2,3)34-26(31)25(16-18-12-14-19(30)15-13-18)29-27(32)33-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25,30H,16-17H2,1-3H3,(H,29,32)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSGNJOUWWMJDE-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.